(1s,4r)-2-Azabicyclo[2.2.1]heptane-1-carboxylic acid
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Overview
Description
(1s,4r)-2-Azabicyclo[2.2.1]heptane-1-carboxylic acid is a bicyclic compound with a unique structure that makes it an interesting subject of study in various fields of chemistry and biology. This compound is known for its stability and reactivity, which allows it to participate in a variety of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1s,4r)-2-Azabicyclo[2.2.1]heptane-1-carboxylic acid typically involves the use of specific starting materials and reaction conditions. One common method involves the epimerization–lactamization cascade of functionalized (2s,4r)-4-aminoproline methyl esters under basic conditions, followed by intramolecular aminolysis . This method is efficient and yields high-purity products.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
(1s,4r)-2-Azabicyclo[2.2.1]heptane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(1s,4r)-2-Azabicyclo[2.2.1]heptane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a model compound for studying enzyme-substrate interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism by which (1s,4r)-2-Azabicyclo[2.2.1]heptane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These interactions often involve binding to enzymes or receptors, leading to changes in their activity. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(1s,4r)-Bicyclo[2.2.1]heptane-2-carboxylic acid: This compound has a similar bicyclic structure but lacks the azabicyclic moiety.
(1s,4r)-4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid: This compound has additional functional groups that confer different reactivity and properties.
Uniqueness
The presence of the azabicyclic moiety in (1s,4r)-2-Azabicyclo[221]heptane-1-carboxylic acid makes it unique compared to other similar compounds
Properties
CAS No. |
882182-44-7 |
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Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
(1S,4R)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C7H11NO2/c9-6(10)7-2-1-5(3-7)4-8-7/h5,8H,1-4H2,(H,9,10)/t5-,7+/m1/s1 |
InChI Key |
HKUIKOCWQUWKQK-VDTYLAMSSA-N |
Isomeric SMILES |
C1C[C@]2(C[C@@H]1CN2)C(=O)O |
Canonical SMILES |
C1CC2(CC1CN2)C(=O)O |
Origin of Product |
United States |
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